An In-depth Technical Guide to the Synthesis and Properties of 2,3-Difluoro-4-methylaniline
An In-depth Technical Guide to the Synthesis and Properties of 2,3-Difluoro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2,3-Difluoro-4-methylaniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The strategic incorporation of fluorine atoms can modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide outlines a proposed synthetic pathway, summarizes its key properties, and discusses its potential applications in the development of novel pharmaceuticals.
Core Properties of 2,3-Difluoro-4-methylaniline
| Identifier | Value |
| IUPAC Name | 2,3-Difluoro-4-methylaniline |
| CAS Number | 886503-79-3[4] |
| Molecular Formula | C₇H₇F₂N[4] |
| Molecular Weight | 143.13 g/mol [4] |
| Predicted Boiling Point | N/A |
| Predicted Melting Point | N/A |
| Predicted pKa | N/A |
| Predicted logP | N/A |
Proposed Synthesis of 2,3-Difluoro-4-methylaniline
A specific, detailed experimental protocol for the synthesis of 2,3-Difluoro-4-methylaniline is not explicitly described in peer-reviewed literature. However, a plausible and chemically sound synthetic route can be proposed based on established methodologies for the preparation of analogous fluorinated anilines. The proposed pathway begins with the nitration of 1,2-difluoro-3-methylbenzene, followed by the reduction of the resulting nitro-aromatic intermediate to the target aniline.
Caption: Proposed two-step synthesis of 2,3-Difluoro-4-methylaniline.
Experimental Protocols (Proposed)
The following protocols are illustrative and based on standard procedures for analogous reactions. They should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 3,4-Difluoro-2-methyl-1-nitrobenzene (Nitration)
This procedure is based on general methods for the nitration of substituted fluorobenzenes.
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Materials:
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1,2-Difluoro-3-methylbenzene
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Fuming nitric acid (HNO₃)
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Concentrated sulfuric acid (H₂SO₄)
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Ice bath
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Round-bottom flask with magnetic stirrer
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Separatory funnel
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Drying agent (e.g., anhydrous sodium sulfate)
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Rotary evaporator
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 1,2-difluoro-3-methylbenzene.
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To this cooled mixture, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3,4-difluoro-2-methyl-1-nitrobenzene.
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The crude product may be purified further by column chromatography on silica gel.
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Step 2: Synthesis of 2,3-Difluoro-4-methylaniline (Reduction)
This protocol describes a standard method for the reduction of a nitro group to an amine using iron in acidic medium.
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Materials:
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3,4-Difluoro-2-methyl-1-nitrobenzene
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Iron powder (Fe)
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Concentrated hydrochloric acid (HCl)
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Ethanol (EtOH)
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Water (H₂O)
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Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
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Filtration apparatus (e.g., Celite bed)
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Procedure:
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In a round-bottom flask, suspend 3,4-difluoro-2-methyl-1-nitrobenzene and iron powder in a mixture of ethanol and water.
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Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
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Continue refluxing for several hours until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture to room temperature and neutralize by the careful addition of a sodium carbonate or sodium hydroxide solution.
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Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.
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Combine the filtrates and remove the organic solvent under reduced pressure.
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Extract the remaining aqueous layer with ethyl acetate.
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Combine all organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-Difluoro-4-methylaniline.
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The product can be purified by distillation under reduced pressure or column chromatography.
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Spectroscopic Profile (Predicted)
While specific experimental spectra for 2,3-Difluoro-4-methylaniline are not widely published, a predicted spectroscopic profile can be inferred based on the analysis of its structural analogues.
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The methyl protons would be a singlet around 2.0-2.5 ppm. The amine protons would present as a broad singlet. |
| ¹³C NMR | Aromatic carbons would show signals between 110-160 ppm, with characteristic C-F couplings. The methyl carbon signal would be in the aliphatic region. |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as doublets or multiplets due to F-F and F-H couplings. |
| IR | Characteristic N-H stretching bands around 3300-3500 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. |
| Mass Spec. | Expected molecular ion peak [M]⁺ at m/z = 143.06. |
Applications in Drug Discovery and Medicinal Chemistry
Substituted anilines, particularly those containing fluorine, are pivotal structural motifs in a vast array of pharmaceuticals. The incorporation of fluorine atoms can significantly enhance a drug candidate's profile by:
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Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[2]
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Modulating Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and excretion properties.[2]
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Enhancing Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thus improving potency.[2]
2,3-Difluoro-4-methylaniline, as a specific building block, can be utilized in the synthesis of various classes of therapeutic agents, including but not limited to:
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Kinase Inhibitors: The aniline moiety is a common feature in many kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase domain. The specific substitution pattern of 2,3-Difluoro-4-methylaniline can be exploited to achieve selectivity for particular kinases.
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Agrochemicals: Fluorinated compounds are also prevalent in modern agrochemicals due to their enhanced biological activity and stability.
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Materials Science: Substituted anilines can serve as precursors for the synthesis of polymers and other advanced materials with unique electronic and physical properties.
The logical workflow for the utilization of 2,3-Difluoro-4-methylaniline in a drug discovery program would typically involve its incorporation into a lead molecule, followed by iterative optimization of the structure-activity relationship (SAR).
Caption: Workflow for the use of 2,3-Difluoro-4-methylaniline in drug discovery.
